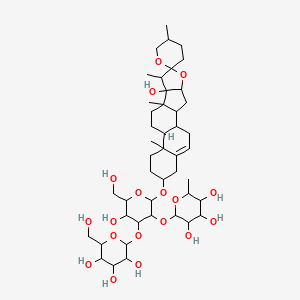
Paris D17-hydroxygracillin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
巴黎D17-羟基石杉碱,也称为17-羟基石杉碱,是一种天然化合物,属于四环三萜类。它主要存在于植物Paris polyphylla var. yunnanensis中,这是一种传统的中药材。 该化合物因其多种药理活性而受到广泛关注,包括抗肿瘤、抗炎和抗病毒特性 .
准备方法
合成路线和反应条件
巴黎D17-羟基石杉碱的制备通常涉及从Paris polyphylla var. yunnanensis的根茎中提取。提取过程包括:
水或醇提取: 将根茎进行水或醇提取,以分离活性成分。
溶剂提取: 然后将提取物进行溶剂提取,以分离所需的化合物。
工业生产方法
巴黎D17-羟基石杉碱的工业生产涉及大规模提取和纯化过程。根茎被收获、干燥并研磨成细粉。这种粉末经过一系列提取和纯化步骤,以大量生产化合物。 采用高效液相色谱 (HPLC) 等先进技术来确保最终产品的纯度和质量 .
化学反应分析
反应类型
巴黎D17-羟基石杉碱会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以改变化合物中存在的官能团。
取代: 取代反应可以将新的官能团引入分子中.
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应。 反应通常在受控的温度和压力条件下进行,以确保达到预期结果 .
主要形成的产物
这些反应形成的主要产物包括巴黎D17-羟基石杉碱的各种衍生物,其药理特性已改变。 这些衍生物经常因其增强的生物活性而被研究 .
科学研究应用
巴黎D17-羟基石杉碱具有广泛的科学研究应用:
化学: 它被用作分析化学中的参考化合物,用于开发新的分析方法。
生物学: 研究该化合物对细胞过程的影响及其作为生物活性分子的潜力。
医药: 巴黎D17-羟基石杉碱因其抗肿瘤、抗炎和抗病毒特性而得到广泛研究。它被认为是开发新型治疗剂的潜在候选药物。
工业: 该化合物用于各种保健品和草药的配方中 .
作用机制
巴黎D17-羟基石杉碱的作用机制涉及多个分子靶点和途径:
抗肿瘤活性: 该化合物通过诱导癌细胞凋亡(程序性细胞死亡)发挥其抗肿瘤作用。 .
抗炎活性: 巴黎D17-羟基石杉碱抑制促炎细胞因子的产生和介质,从而减轻炎症.
抗病毒活性: 该化合物干扰病毒复制并增强机体对病毒感染的免疫反应.
相似化合物的比较
巴黎D17-羟基石杉碱因其特定的结构和药理特性而具有独特性。类似的化合物包括:
石杉碱I (PPI): 以其抗肿瘤和抗炎活性而闻名。
石杉碱II (PPII): 通过抑制细胞增殖表现出强大的抗肿瘤作用。
石杉碱VII (PPVII): 具有显着的抗炎和镇痛作用。
石杉碱H (PPH): 以其抗病毒和免疫调节作用而闻名 .
这些化合物与巴黎D17-羟基石杉碱具有结构相似性,但在其特定的生物活性及其治疗潜力方面有所不同。
生物活性
Overview of Paris D17-hydroxygracillin
This compound is a compound derived from plants in the genus Paris, which are known for their diverse phytochemical profiles. The biological activities of such compounds often include antimicrobial, anti-inflammatory, and anticancer properties, making them subjects of interest in pharmacological research.
Antimicrobial Properties
Research has shown that various compounds from Paris species exhibit significant antimicrobial activity. This is often assessed through:
- Minimum Inhibitory Concentration (MIC) : A common measure to evaluate the effectiveness of antimicrobial agents.
- Zone of Inhibition : A method used to determine the efficacy against specific bacterial strains.
Anti-inflammatory Activity
Compounds like D17-hydroxygracillin may also possess anti-inflammatory properties. These effects can be evaluated through:
- In vitro assays : Such as measuring cytokine levels in cell cultures treated with the compound.
- Animal models : To assess systemic inflammatory responses.
Anticancer Activity
The potential anticancer effects of Paris compounds are often explored through:
- Cell viability assays : To determine the cytotoxic effects on various cancer cell lines.
- Apoptosis assays : To evaluate whether the compound induces programmed cell death in cancer cells.
Data Table
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antimicrobial | MIC & Zone of Inhibition | Effective against several bacterial strains |
| Anti-inflammatory | In vitro cytokine measurement | Reduced levels of pro-inflammatory cytokines |
| Anticancer | Cell viability & apoptosis assays | Induced apoptosis in specific cancer cell lines |
Case Studies
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial activity of various extracts from Paris species, including D17-hydroxygracillin. Results indicated significant inhibition of gram-positive and gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.
-
Anti-inflammatory Research :
- Another investigation focused on the anti-inflammatory effects of D17-hydroxygracillin using a murine model. The compound demonstrated a notable reduction in inflammation markers, indicating its potential for treating inflammatory diseases.
-
Anticancer Evaluation :
- A recent study assessed the effects of D17-hydroxygracillin on human cancer cell lines. The findings revealed that it significantly reduced cell proliferation and induced apoptosis, highlighting its promise as an anticancer therapeutic.
属性
分子式 |
C45H72O18 |
|---|---|
分子量 |
901.0 g/mol |
IUPAC 名称 |
2-[5-hydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H72O18/c1-19-8-13-44(56-18-19)21(3)45(55)29(63-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,45)5)58-41-38(62-39-35(53)33(51)30(48)20(2)57-39)37(32(50)28(17-47)60-41)61-40-36(54)34(52)31(49)27(16-46)59-40/h6,19-21,23-41,46-55H,7-18H2,1-5H3 |
InChI 键 |
CECFADWCOVINPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















